1-[2-(diethylamino)-2-oxoethyl]-N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]triazole-4-carboxamide
Description
1-[2-(diethylamino)-2-oxoethyl]-N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]triazole-4-carboxamide is a complex organic compound that features a triazole ring, a quinoline moiety, and a diethylamino group
Properties
IUPAC Name |
1-[2-(diethylamino)-2-oxoethyl]-N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O2/c1-3-25(4-2)20(28)16-27-15-18(23-24-27)21(29)22-12-8-14-26-13-7-10-17-9-5-6-11-19(17)26/h5-6,9,11,15H,3-4,7-8,10,12-14,16H2,1-2H3,(H,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHQPBGRFZZMQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(N=N1)C(=O)NCCCN2CCCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(diethylamino)-2-oxoethyl]-N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]triazole-4-carboxamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.
Attachment of the Quinoline Moiety: This step often involves the use of a coupling reagent to attach the quinoline derivative to the triazole ring.
Introduction of the Diethylamino Group: This can be done through a substitution reaction where a diethylamino group is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(diethylamino)-2-oxoethyl]-N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions can vary, but common reagents include halides and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
1-[2-(diethylamino)-2-oxoethyl]-N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]triazole-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-(diethylamino)-2-oxoethyl]-N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
1-[2-(diethylamino)-2-oxoethyl]-N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]triazole-4-carboxamide: This compound is unique due to its specific combination of functional groups and structural features.
Other Triazole Derivatives: Compounds with similar triazole rings but different substituents may have different properties and applications.
Quinoline Derivatives: Compounds with quinoline moieties but different functional groups may also be of interest for comparison.
Uniqueness
The uniqueness of this compound lies in its specific combination of a triazole ring, a quinoline moiety, and a diethylamino group. This combination of features may confer unique chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
